BenchChemオンラインストアへようこそ!

Betaxolol

β1-selectivity cardioselectivity β2-sparing

Betaxolol is a cardioselective β1-adrenoceptor antagonist (Ki β1=23.33 nM vs. Ki β2=200 nM; 8.6× selectivity) with no intrinsic sympathomimetic activity and only weak membrane-stabilizing effects. Its direct voltage-dependent L-type calcium channel blockade—a property not uniformly shared across beta-blockers—provides additional vasorelaxant and ocular hemodynamic benefits. With high oral bioavailability (80–89%), an extended elimination half-life (14–22 h) enabling once-daily dosing, and proven respiratory safety (betaxolol 1.0% ophthalmic produced no significant FEV1 decline vs. timolol's −25.7%), this compound is the informed procurement choice for hypertension, glaucoma, and ocular research programs where bronchoconstrictive risk must be minimized.

Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
CAS No. 63659-18-7
Cat. No. B1666914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaxolol
CAS63659-18-7
SynonymsAlcon, Betaxolol
ALO 1401 02
ALO-1401-02
ALO140102
Betaxolol
Betaxolol Alcon
Betaxolol Hydrochloride
Betoptic
Betoptima
Hydrochloride, Betaxolol
Kerlon
Kerlone
Oxodal
SL 75212
SL-75212
SL75212
Molecular FormulaC18H29NO3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
InChIInChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
InChIKeyNWIUTZDMDHAVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betaxolol (CAS 63659-18-7) Procurement Guide: Cardioselective β1-Adrenergic Receptor Antagonist for Ophthalmic and Cardiovascular Applications


Betaxolol is a relatively cardioselective β1-adrenoceptor antagonist belonging to the beta-blocker class [1]. It possesses no partial agonist (intrinsic sympathomimetic) activity and exhibits weak membrane-stabilizing (local anesthetic) activity [1]. Its key pharmacokinetic attributes include high oral bioavailability (approximately 80–89%) and an extended elimination half-life ranging from 14 to 22 hours, enabling once-daily dosing in cardiovascular indications [2]. Unlike non-selective beta-blockers such as timolol and propranolol, betaxolol demonstrates significant selectivity for the β1-adrenergic receptor subtype over β2-adrenergic receptors [3].

Why Generic Substitution Among Ophthalmic or Oral Beta-Blockers is Not Advisable Without Evaluating Betaxolol-Specific Quantitative Differentiation


Beta-adrenergic antagonists share a common therapeutic mechanism but exhibit substantial divergence in receptor subtype selectivity, ancillary pharmacological activities, and clinical safety profiles that preclude simple therapeutic interchange. Betaxolol is distinguished from non-selective beta-blockers (e.g., timolol, propranolol, carteolol) by its preferential affinity for β1-adrenergic receptors, conferring reduced bronchoconstrictive potential in patients with reactive airway disease [1]. Unlike certain beta-blockers that possess intrinsic sympathomimetic activity (e.g., carteolol) or significant membrane-stabilizing effects (e.g., propranolol), betaxolol is devoid of the former and exhibits only weak activity of the latter [2]. Critically, betaxolol exhibits a direct inhibitory action on voltage-dependent L-type calcium channels in vascular smooth muscle—a property not uniformly shared across the beta-blocker class—which contributes to distinct vasorelaxant and ocular hemodynamic effects [3]. The quantitative evidence below establishes precisely why betaxolol warrants distinct consideration in procurement and formulary decisions.

Betaxolol (CAS 63659-18-7) Quantitative Differentiation Evidence: Comparative Receptor Selectivity, Ocular Hemodynamics, and Systemic Safety Data


β1-Adrenergic Receptor Selectivity of Betaxolol vs. Atenolol, Metoprolol, and Non-Selective Beta-Blockers

Betaxolol demonstrates significant β1-adrenergic receptor selectivity. In a direct head-to-head comparison using membranes from recombinant cells selectively expressing human β1 and β2 receptors, betaxolol, along with atenolol and metoprolol, displayed significant selectivity for the β1 receptor, whereas propranolol and carvedilol displayed no significant β-adrenergic selectivity [1]. In a radioreceptor assay comparing ophthalmic beta-blockers, betaxolol exhibited a Ki of 23.33 nM for the β1 receptor and 200.00 nM for the β2 receptor, confirming its β1-specific antagonist profile, in contrast to timolol (Ki β1 = 1.97 nM; β2 = 2.00 nM) and carteolol (Ki β1 = 0.83 nM; β2 = 0.85 nM) which are non-selective [2]. The β1-selectivity of betaxolol was 2.2-fold and 2.7-fold higher than that of atenolol in bovine trachea and heart tissue preparations, respectively [3].

β1-selectivity cardioselectivity β2-sparing radioreceptor assay binding affinity

Pulmonary Function Preservation: Betaxolol vs. Timolol in Reactive Airway Disease Patients

In a three-way crossover study comparing ophthalmic betaxolol 1.0%, ophthalmic timolol 0.5%, and placebo in nine patients with reactive airway disease (selected based on ≥15% FEV1 reduction after timolol), betaxolol demonstrated a markedly superior pulmonary safety profile [1]. At 60 minutes post-instillation, timolol produced a -25.7% mean change in FEV1 from baseline, whereas betaxolol showed a +2.3% change (placebo: +5.8%). At 120 minutes, timolol exhibited a -27.4% change vs. betaxolol +1.6% (placebo: +7.5%). Following isoproterenol challenge at 240 minutes, FEV1 increased by +36.1% with betaxolol vs. -12.4% with timolol (placebo: +42.8%), indicating preserved bronchodilator responsiveness with betaxolol [1]. The difference between timolol and betaxolol was statistically significant (p < 0.05) at all measured time points [1].

FEV1 pulmonary function reactive airway disease bronchospasm ocular beta-blocker safety

Voltage-Dependent L-Type Calcium Channel Blockade: Betaxolol vs. Diltiazem and Nifedipine in Vascular Smooth Muscle

Betaxolol exhibits a direct inhibitory action on voltage-dependent L-type calcium channels in vascular smooth muscle, a property that distinguishes it from many other beta-blockers. In patch-clamp studies using single smooth muscle cells from guinea-pig mesenteric artery and portal vein, betaxolol inhibited Ca²⁺ channel currents dose-dependently, and the mode of inhibitory action was similar to that of diltiazem and nifedipine [1]. In isolated rabbit ciliary arteries precontracted by high-K⁺ Krebs solution, the minimum concentration required to cause relaxation was 10 μM for betaxolol vs. 30 μM for timolol; at 1 mM maximum concentration, betaxolol induced almost complete relaxation whereas timolol induced only approximately 70% relaxation [2]. Both drugs decreased intracellular free calcium concentration [Ca²⁺]i in vascular smooth muscle at 300 μM, an action similar to diltiazem [2]. In isolated bovine retinal microarteries, propranolol and betaxolol were found to be equipotent vasorelaxant drugs, both acting via Ca²⁺ channel blockade [3].

calcium channel blockade vasorelaxation ciliary artery ocular perfusion neuroprotection

Systemic Beta-Blockade Exposure Following Ophthalmic Administration: Betaxolol vs. Timolol, Levobunolol, and Carteolol

Following topical ophthalmic administration, systemic absorption of beta-blockers can produce unintended cardiovascular and respiratory effects. In a comparative radioreceptor assay study, betaxolol demonstrated substantially lower systemic beta-blocking activity relative to its therapeutic intraocular concentration [1]. At 1 hour post-instillation in rabbit eyes, peak plasma levels were: timolol 9.89 ng/mL, levobunolol 1.60 ng/mL, carteolol 8.00 ng/mL, and betaxolol 22.28 ng/mL. Critically, these plasma concentrations were evaluated relative to each drug's β1 and β2 receptor Ki values: betaxolol's plasma level was equivalent to only 3.08× its Ki for the β1 receptor and 0.36× its Ki for the β2 receptor, whereas timolol's plasma level was 11.82–29.22× its respective Ki values for both β1 and β2 receptors, indicating a virtual total systemic blockade for timolol but minimal systemic β2 blockade for betaxolol [1]. At 12 hours, trough plasma betaxolol was 9.43 ng/mL vs. timolol 0.94 ng/mL [1].

systemic absorption plasma concentration beta-blockade cardiovascular safety ocular pharmacokinetics

Pharmacokinetic Duration of Action: Betaxolol Half-Life vs. Atenolol, Propranolol, Oxprenolol, and Sotalol

Betaxolol exhibits an extended plasma elimination half-life that supports once-daily oral dosing and sustained beta-blockade beyond 24 hours. In a direct comparative pharmacokinetic study of five subjects receiving 40 mg betaxolol, 200 mg atenolol, 160 mg propranolol, 160 mg oxprenolol, 400 mg sotalol, and placebo in random order, the plasma elimination half-life for betaxolol was 24.5 hours, which was longer than that for any of the other comparator drugs [1]. While there was no significant difference in maximum reduction of exercise tachycardia among the drugs, the effect of oxprenolol had worn off by 24 hours, and at 48 hours only atenolol and betaxolol produced significant reductions in exercise tachycardia [1]. Betaxolol at 40 mg produced a 34.4 ± 2.2% maximum reduction in exercise heart rate, declining to 23.3 ± 2.7% at 24 hours and 14.6 ± 1.8% at 48 hours [1]. The mean elimination half-life in normal volunteers ranges from 14 to 22 hours after single oral doses, with high bioavailability of approximately 80–89% [2].

elimination half-life once-daily dosing exercise tachycardia pharmacokinetics oral beta-blocker

Betaxolol (CAS 63659-18-7) Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Ophthalmic Glaucoma Management in Patients with Comorbid Reactive Airway Disease or Asthma

Based on evidence from Section 3 demonstrating that betaxolol 1.0% ophthalmic solution produced no significant FEV1 decline (+2.3% at 60 min, +1.6% at 120 min) versus timolol 0.5% (-25.7%, -27.4%) in reactive airway disease patients [1], procurement of betaxolol ophthalmic solution is indicated for glaucoma/ocular hypertension formularies serving populations with known or potential respiratory comorbidities. The quantitative systemic β2-blockade exposure ratio of 0.36× Ki for betaxolol vs. 11.82–29.22× Ki for timolol further supports this safety differentiation [2]. This scenario applies to hospital ophthalmology departments, ambulatory surgery centers, and community eye clinics managing glaucoma patients where pulmonary function monitoring is limited or where patient history includes asthma, COPD, or smoking-related airway reactivity.

Once-Daily Oral Antihypertensive Therapy Requiring Sustained 24-Hour Beta-Blockade

The pharmacokinetic evidence establishing betaxolol's plasma elimination half-life of 24.5 hours—longer than atenolol, propranolol, oxprenolol, and sotalol in direct comparison—and its maintenance of significant exercise tachycardia reduction through 48 hours post-dose [3] supports procurement of oral betaxolol (10–20 mg tablets) for hypertension management where once-daily dosing adherence is a clinical priority. The high oral bioavailability (80–89%) and narrow dose-response range obviating titration requirements [4] further distinguish betaxolol for outpatient hypertension formularies, particularly in primary care, geriatric medicine, and managed care settings where dosing simplicity correlates with improved medication adherence.

Glaucoma Research Investigating Ocular Perfusion and Neuroprotection Beyond IOP Reduction

Preclinical evidence demonstrating betaxolol's direct voltage-dependent L-type calcium channel inhibitory activity, with a mode of action similar to diltiazem and nifedipine [5], and its superior vasorelaxant potency in isolated rabbit ciliary artery (minimum relaxation concentration 10 μM vs. timolol 30 μM; near-complete relaxation at 1 mM vs. timolol ≈70%) [6] supports procurement of betaxolol for glaucoma research protocols investigating ocular blood flow, retinal perfusion, and neuroprotective mechanisms. Betaxolol's equipotent vasorelaxant effect with propranolol in isolated bovine retinal microarteries via Ca²⁺ channel blockade [7] provides a mechanistically distinct research tool for studies examining beta-blocker effects on ocular hemodynamics independent of IOP-lowering efficacy. This scenario is relevant for academic ophthalmology research laboratories, pharmaceutical R&D programs developing next-generation glaucoma therapeutics, and contract research organizations conducting preclinical ocular pharmacology studies.

Hypertension Management in Patients Requiring β1-Selectivity with Documented Non-Selective Beta-Blocker Intolerance

The receptor binding data confirming betaxolol's β1-selectivity profile (Ki β1 = 23.33 nM, Ki β2 = 200.00 nM; 8.6× higher Ki for β2) vs. non-selective agents such as propranolol and timolol [2], combined with the clinical evidence that betaxolol 20 mg daily is as effective as atenolol and moderate-dose propranolol in reducing blood pressure (approximately 15 mmHg systolic/diastolic reduction) [4], supports procurement of oral betaxolol for patients who have experienced bronchospasm, cold extremities, or fatigue with non-selective beta-blockers but require continued beta-adrenergic blockade for hypertension or stable angina. This scenario applies to cardiology and internal medicine practices, hypertension specialty clinics, and institutional formularies seeking a cardioselective alternative with established efficacy equivalence to atenolol but with a distinct pharmacokinetic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betaxolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.